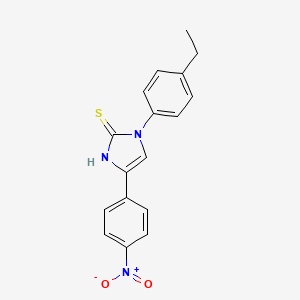

1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)-5-(4-nitrophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-2-12-3-7-14(8-4-12)19-11-16(18-17(19)23)13-5-9-15(10-6-13)20(21)22/h3-11H,2H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIUUBLYXKUNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. In this case, 4-ethylbenzaldehyde and 4-nitrobenzaldehyde are used as the aldehyde components.

Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the 4-ethylphenyl and 4-nitrophenyl groups. This can be achieved through nucleophilic aromatic substitution reactions.

Introduction of the Thiol Group: The thiol group is introduced at the 2-position of the imidazole ring through thiolation reactions using reagents such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, the thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The compound is compared to structurally related imidazole-2-thiol derivatives (Table 1):

Key Observations:

- Electronic Effects: The nitro group in the target compound increases thiol acidity (pKa ~8–10) compared to bromine (pKa ~9–11) or methoxy substituents (pKa ~10–12) .

- Lipophilicity: The ethylphenyl group elevates logP values (predicted ~3.5) compared to unsubstituted analogs (logP ~2.1 for 1-(4-nitrophenyl)-1H-imidazole-2-thiol) .

Enzyme Inhibition Potential

- IMPDH Targeting: Derivatives of imidazole-2-thiol, including bromophenyl and phenyl analogs, have demonstrated inhibitory activity against inosine-5′-monophosphate dehydrogenase (IMPDH), a target for antiviral and anticancer therapies. The nitro group in the target compound may enhance binding affinity to IMPDH’s catalytic site compared to bromine or methyl groups .

- Antimicrobial Activity: Thiophenyl and methoxyphenyl analogs (e.g., 4-(2-thienyl)-1-(4-methylbenzyl)-1H-imidazole) show moderate activity against bacterial FabI enzymes, suggesting the target compound’s nitro group could improve specificity .

Physicochemical Properties

Solubility and Stability

- Solubility: The nitro and thiol groups render the compound sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO or DMF. This contrasts with methoxy-substituted analogs, which exhibit improved aqueous solubility (~1–2 mg/mL) .

- Thermal Stability: Melting points for nitro-substituted imidazoles range from 180–200°C, higher than bromine (~160–170°C) or methyl (~150–160°C) analogs due to stronger intermolecular interactions .

Biological Activity

1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is an organic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by an imidazole ring with distinct substituents, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 327.37 g/mol. The compound features an imidazole ring substituted at the 1 and 4 positions with a 4-ethylphenyl and a 4-nitrophenyl group, respectively, along with a thiol group at the 2-position. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values as low as mg/mL .

Table 1: Antimicrobial Activity of Related Imidazole Compounds

| Compound Name | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 1-(4-methylphenyl)-4-(4-nitrophenyl) | Staphylococcus aureus | 0.025 |

| 1-(4-ethylphenyl)-4-(4-nitrophenyl) | Escherichia coli | 0.0125 |

| 1-(4-ethylphenyl)-4-(4-chlorophenyl) | Pseudomonas aeruginosa | 0.015 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied, with promising results indicating their role as potential tubulin inhibitors. Research has shown that related compounds can disrupt tubulin polymerization, leading to cell cycle arrest in cancer cell lines . For example, compounds with similar substituents have been noted to exhibit IC50 values ranging from to µM in various human cancer cell lines .

Case Study:

In a study evaluating the antiproliferative activity of N,4-diaryl-1,3-thiazole-2-amines (structurally related to imidazoles), it was found that specific substitutions enhanced anticancer activity significantly compared to non-substituted analogs . The mechanism involved binding to the colchicine site on tubulin, which is critical for microtubule dynamics.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation: The thiol group can form covalent bonds with cysteine residues in proteins, modifying their function.

- Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to other imidazole derivatives, such as 1-(4-methylphenyl)-4-(4-nitrophenyl) and 1-(4-ethylphenyl)-4-(4-amino) variants, the presence of both ethyl and nitro groups in this compound contributes uniquely to its biological profile.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(4-ethylphenyl)-4-(4-nitrophenyl) | Moderate | High |

| 1-(4-methylphenyl)-4-(4-nitrophenyl) | Low | Moderate |

| 1-(4-ethylphenyl)-4-(4-amino) | Moderate | Low |

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol, and what key intermediates are involved?

Answer:

The synthesis typically involves a multi-step approach:

Imidazole Ring Formation : Condensation of aldehydes (e.g., 4-ethylbenzaldehyde) with amines (e.g., 4-nitroaniline) under acidic conditions (e.g., acetic acid) to form the imidazole backbone .

Thiol Group Introduction : Post-cyclization substitution using sulfurizing agents like Lawesson’s reagent or thiourea derivatives to introduce the thiol group at the 2-position .

Purification : Column chromatography or recrystallization to isolate the final product.

Key Intermediates :

- Precursors: 4-ethylbenzaldehyde, 4-nitroaniline.

- Intermediate: 1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole (before thiolation) .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., ethyl and nitrophenyl groups) and imidazole ring integrity. Aromatic protons typically appear at δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., calculated for : 325.09 g/mol) .

- FT-IR : Peaks at ~2550 cm (S-H stretch) and ~1520 cm (nitro group) .

Basic: How is the compound screened for preliminary biological activity in academic research?

Answer:

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Targeted Screening : Enzyme inhibition assays (e.g., COX-2 or kinase inhibitors) based on structural analogs .

Advanced: How can reaction conditions be optimized to improve yield in the final thiolation step?

Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thiolation .

- Catalyst Screening : Use of transition metals (e.g., CuI) to accelerate sulfur incorporation .

- Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation .

Example Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 70°C, CuI | 78 | 95 |

| THF, 60°C, no catalyst | 45 | 82 |

Advanced: How can contradictory bioactivity data (e.g., variable MIC values) be systematically addressed?

Answer:

- Comparative SAR Studies : Synthesize analogs (e.g., replacing nitro with methoxy groups) to isolate electronic effects .

- Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial tests) to normalize inter-lab variability .

- Mechanistic Probes : Fluorescence quenching or molecular docking to assess target binding consistency .

Advanced: What computational strategies predict the compound’s reactivity and structure-activity relationships (SAR)?

Answer:

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand binding free energy) .

- QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity data .

Advanced: How does the nitro group influence the compound’s electronic properties and intermolecular interactions?

Answer:

- Electron-Withdrawing Effect : The nitro group reduces electron density on the imidazole ring, enhancing stability toward oxidation .

- Non-Covalent Interactions :

- Hydrogen Bonding : Nitro group acts as a H-bond acceptor with biological targets (e.g., enzyme active sites) .

- π-π Stacking : Nitrophenyl enhances stacking with aromatic residues in proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.